2-Hydroxyxanthone
Overview
Description
Synthesis Analysis
The synthesis of hydroxyxanthones, including 2-Hydroxyxanthone, has been achieved in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material . The chemical structures of prepared hydroxyxanthones have been elucidated using spectroscopic techniques .Molecular Structure Analysis
2-Hydroxyxanthone has a molecular formula of C13H8O3 . Its structure has been studied using computational research focused on the energetic and structural properties of four isomers monohydroxyxanthone .Physical And Chemical Properties Analysis
2-Hydroxyxanthone has a density of 1.4±0.1 g/cm3, a boiling point of 411.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 57.4±0.3 cm3 .Scientific Research Applications
Antimalarial Activity
2-Hydroxyxanthone has been synthesized from xanthone and evaluated for its antiplasmodial activity. In vitro assays against Plasmodium falciparum 3D7 demonstrated that 2-hydroxyxanthone has a notable inhibitory concentration, showcasing its potential as an antimalarial compound (Amanatie et al., 2017). Further, the synthesis of 2,7-dihydroxyxanthone, another derivative from xanthone, also exhibited significant antiplasmodial activity (Amanatie et al., 2018).
Anti-androgenic Activity in Prostate Cancer
Hydroxyxanthones, including derivatives of 2-hydroxyxanthone, have been identified as anti-androgens in androgen receptor-positive prostate cancer cells. Specifically, these compounds demonstrated inhibition of AR transcriptional activity, which is crucial in the development and progression of prostate cancer (Shakui et al., 2014).
Infrared Spectral Analysis
A comprehensive study on the infrared (IR) spectra of 2-hydroxyxanthone provides insights into its structural and spectral characteristics. This research is significant for understanding the molecular structure and properties of 2-hydroxyxanthone (Qu et al., 2012).
Optimization for Antimalarial Activity
Research on optimizing hydroxyxanthones for antimalarial activity highlights their role in complexing with heme and inhibiting hemozoin formation. Modifications to the xanthone structure, such as attaching R-groups, have been explored to enhance their antimalarial efficacy (Kelly et al., 2002).
Potential in Treating Erectile Dysfunction
The synthesis of 1,7-dimethoxy-2-hydroxyxanthone, a natural product isolated from Securidaca inappendiculate Hassk, has been reported. This compound has shown potential in treating erectile dysfunction due to its significant relaxation activity on rabbit corpus cavernosum (Liu et al., 2013).
Antibacterial Activity
Hydroxyxanthones have shown effective antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The study includes molecular docking studies to understand the interaction between hydroxyxanthones and bacterial enzymes (Yuanita et al., 2020).
Influence on Structure and Stability
Computational research focusing on the influence of the hydroxyl functional group on the structure and stability of xanthone, including 2-hydroxyxanthone, provides insights into the thermodynamic stability and molecular properties of these compounds (Freitas & Ribeiro da Silva, 2018).
Vasodilator and Antioxidant Effects
The vasodilator and antioxidant effects of various xanthones, including hydroxyxanthones, have been explored for their therapeutic potential in cardiovascular diseases. This study also evaluates the correlation between antioxidant activity and vasodilator effect (Capettini et al., 2009).
Safety And Hazards
Future Directions
Xanthones, including 2-Hydroxyxanthone, show promising biological activities . Therefore, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort . Future research may focus on developing new synthetic strategies towards xanthone derivatives .
properties
IUPAC Name |
2-hydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxyxanthone | |
CAS RN |
1915-98-6 | |
Record name | 2-Hydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
Record name | 2-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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